molecular formula C8H8ClN3O2 B6172543 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride CAS No. 2460750-01-8

2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride

Cat. No.: B6172543
CAS No.: 2460750-01-8
M. Wt: 213.62 g/mol
InChI Key: TXDZNIGDERWAPC-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core linked to an acetic acid moiety, with a hydrochloride counterion. The imidazo[1,2-b]pyridazine scaffold is a bicyclic aromatic system known for its utility in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents. This compound serves as a key intermediate in pharmaceutical synthesis, enabling modifications to enhance bioactivity or pharmacokinetic properties. Its molecular formula is C₉H₉ClN₄O₂, with a molecular weight of 240.65 g/mol.

Properties

CAS No.

2460750-01-8

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride

InChI

InChI=1S/C8H7N3O2.ClH/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7;/h1-3,5H,4H2,(H,12,13);1H

InChI Key

TXDZNIGDERWAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride typically involves multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Antibacterial Activity: Exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Properties: Demonstrates efficacy against fungal infections.
  • Antiviral Effects: Potentially effective against certain viral pathogens.
  • Anti-inflammatory Action: May play a role in reducing inflammation, relevant for treating chronic inflammatory diseases.

Neuroscience

Similar compounds have been noted for their interactions with gamma-aminobutyric acid (GABA) receptors. This suggests that 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride could influence neurotransmission and may be explored for neurological disorders.

Material Science

This compound serves as a building block in synthesizing complex heterocyclic compounds, which can be utilized in developing novel materials with specific properties.

Similar Compounds

  • Imidazo[1,2-a]pyridin-3-yl-acetic acids: Share structural similarities and exhibit comparable biological activities.
CompoundBiological ActivityStructural Similarity
Imidazo[1,2-a]pyridin-3-yl-acetic acidsAntibacterial, antifungalSimilar core structure
Other imidazo derivativesVarious medicinal applicationsRelated synthetic routes

Case Studies and Research Findings

Research has documented various case studies focusing on the therapeutic potential of imidazo derivatives. For instance:

  • A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of imidazo derivatives, indicating that modifications to the core structure could enhance activity against resistant bacterial strains.
  • Another investigation highlighted the compound's potential as an anti-inflammatory agent in preclinical models, suggesting pathways through which it modulates immune responses.

Mechanism of Action

The mechanism of action of 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

The chloro-substituted analog (C₁₄H₁₁ClN₄O₂) introduces electron-withdrawing effects, which may enhance stability or alter solubility.

Functional Group Variations :

  • Cefozopran hydrochloride integrates the imidazo[1,2-b]pyridazinium moiety into a cephalosporin scaffold, enabling β-lactamase resistance and broad-spectrum antibacterial activity. In contrast, the target compound lacks this complexity, limiting its direct therapeutic use but enhancing versatility as a synthetic precursor.

Molecular Weight and Pharmacokinetics :

  • The target compound’s lower molecular weight (240.65 g/mol) compared to cefozopran (584.04 g/mol) suggests better membrane permeability, a critical factor in drug design.

Stability and Purity

  • Commercial samples of similar compounds (e.g., 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid HCl) report purities ≥95%, suggesting that the target compound’s synthesis and purification protocols are equally refined.

Biological Activity

2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

PropertyValue
CAS No. 2460750-01-8
Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
IUPAC Name 2-imidazo[1,2-b]pyridazin-3-ylacetic acid; hydrochloride
Purity 95%

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • GABA Receptors : Similar compounds have been shown to interact with γ-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting sedative effects.
  • Kinase Inhibition : The compound has been implicated in inhibiting cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinases (DYRKs), which are critical in cell cycle regulation and cancer progression .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit a broad spectrum of antimicrobial activities:

  • Antibacterial Effects : Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound also shows potential antifungal activity against species like Candida albicans and Aspergillus fumigatus.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazo derivatives:

CompoundBiological ActivityIC50 (μM)
Zolpidem (Imidazo[1,2-a]pyridine)Sedative effects via GABANot specified
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acidAntimicrobial & AnticancerNot specified

Case Studies

  • Study on Cancer Cell Lines : A study focused on the cytotoxic effects of various imidazo derivatives found that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The findings suggest that structural variations significantly influence biological activity .
  • Kinase Inhibition Research : Another study optimized imidazo[1,2-b]pyridazine derivatives for selective inhibition of CLK and DYRK kinases, demonstrating their potential as therapeutic agents in oncology and neurodegenerative diseases. The most effective compounds showed low cytotoxicity at concentrations up to 10 µM .

Q & A

Q. What are the established synthetic routes for 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki–Miyaura coupling. For example:

  • Friedel-Crafts acylation can introduce acetyl groups at the C-3 position of imidazo[1,2-b]pyridazine scaffolds, enabling functional diversity .
  • Palladium-catalyzed direct C3-arylation offers high turnover frequency under environmentally safe conditions, achieving ~72% yield for aryl-substituted derivatives (e.g., methyl 4-(imidazo[1,2-b]pyridazin-3-yl)benzoate) .
    Key considerations : Solvent choice (e.g., DMA, NMP), temperature, and stoichiometric ratios significantly impact regioselectivity and purity.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography resolves crystal structures, confirming regiochemistry and hydrogen-bonding patterns in derivatives like imidazo[1,2-a]pyrimidin-2-yl-acetic acid .
  • NMR spectroscopy identifies proton environments, particularly distinguishing between acetic acid substituents and the heterocyclic core .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

  • IRAK4 inhibition : Derivatives like N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide show promise in asthma treatment by targeting interleukin-1 receptor-associated kinase 4 (IRAK4) .
  • Antibiotic applications : Structural analogs (e.g., Cefozopran HCl) incorporate imidazo[1,2-b]pyridazine moieties, demonstrating β-lactamase stability and antibacterial activity .
    Methodology :
  • In vitro assays : Measure IC50 values against target enzymes (e.g., IRAK4 kinase assays) .
  • Microbiological testing : Assess minimum inhibitory concentrations (MICs) against Gram-positive/-negative pathogens .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Variability in substituent positioning : For example, C3 vs. C6 substitution on the imidazo[1,2-b]pyridazine core alters steric and electronic interactions with biological targets .
  • Assay conditions : Differences in cell lines, buffer pH, or co-solvents (e.g., DMSO concentration) can skew results.
    Resolution strategies :
  • Dose-response validation : Replicate studies across multiple concentrations.
  • Structural analogs : Compare activities of derivatives with controlled modifications (e.g., 3-cyano vs. 3-ester groups) .

Q. What challenges arise in optimizing reaction scalability for this compound?

  • Byproduct formation : Side reactions during coupling steps (e.g., Suzuki–Miyaura) generate halogenated impurities, requiring rigorous purification (e.g., flash chromatography) .
  • Solvent compatibility : Polar aprotic solvents (e.g., DMA) improve solubility but complicate large-scale removal. Alternatives like water/NMP mixtures enhance sustainability .
    Case study : Scaling palladium-catalyzed C3-arylation to >1 mmol scales necessitates catalyst recycling and inert atmosphere maintenance to prevent Pd leaching .

Methodological Design Questions

Q. How can computational modeling guide the design of novel derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize charge transfer in bioactive molecules .
  • Molecular docking : Simulates binding interactions with targets (e.g., IRAK4’s ATP-binding pocket) to prioritize substituents with high affinity .

Q. What strategies improve stability and bioavailability during formulation?

  • Salt formation : Hydrochloride salts enhance aqueous solubility compared to free bases .
  • Prodrug approaches : Esterification of the acetic acid moiety (e.g., methyl ester) improves membrane permeability, with in vivo hydrolysis releasing the active form .

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